Alk5-IN-32: A Technical Guide for Researchers
Alk5-IN-32: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Alk5-IN-32, a selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).
Alk5-IN-32, also known as compound EX-09, is a potent tool for investigating the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in a wide array of cellular processes and pathologies, including cancer and fibrosis.[1] This guide details its chemical structure, biological activity, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
Alk5-IN-32 is a small molecule inhibitor with the chemical formula C23H23FN8. Its structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C23H23FN8 | [2] |
| Molecular Weight | 430.48 g/mol | [2] |
| CAS Number | 2785430-88-6 | [2] |
| SMILES | CC1=CC=CC2=C(NC3=NC(NC4=CC=C(N5CCNCC5)C=C4)=NC=C3F)C=NN=C12 | [2] |
| Solubility | 10 mM in DMSO | [2] |
Biological Activity
Alk5-IN-32 is a selective inhibitor of ALK5, a serine/threonine kinase receptor crucial for TGF-β signaling. Inhibition of ALK5 blocks the phosphorylation of downstream SMAD proteins, thereby modulating the expression of TGF-β target genes.
| Parameter | Value | Description | Reference |
| Target | Activin Receptor-Like Kinase 5 (ALK5) / TGF-β Type I Receptor (TGFβRI) | A transmembrane serine/threonine kinase that plays a key role in the TGF-β signaling pathway. | [1][3] |
| IC50 | 10-100 nM | The half maximal inhibitory concentration, indicating the potency of the inhibitor. The exact value within this range may vary depending on the specific assay conditions. | [1] |
| Mechanism of Action | Inhibits TGF-β-induced SMAD signaling. | By blocking the kinase activity of ALK5, Alk5-IN-32 prevents the phosphorylation of SMAD2 and SMAD3, key downstream effectors in the canonical TGF-β pathway. | [1][3] |
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding event recruits the ALK5 receptor to form a heteromeric complex. Within this complex, TGFβRII phosphorylates and activates ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.
Caption: The canonical TGF-β/ALK5/SMAD signaling pathway and the inhibitory action of Alk5-IN-32.
Experimental Protocols
The following are representative protocols for evaluating the inhibitory activity of Alk5-IN-32.
ALK5 Kinase Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of Alk5-IN-32 on the kinase activity of recombinant ALK5. A common method is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.
Materials:
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Recombinant human ALK5 kinase domain
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Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
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Myelin Basic Protein (MBP) or a specific peptide substrate
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[γ-³³P]ATP
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Alk5-IN-32 stock solution (in DMSO)
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96-well plates
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Phosphocellulose paper
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Scintillation counter
Procedure:
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Prepare serial dilutions of Alk5-IN-32 in kinase assay buffer.
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In a 96-well plate, add the diluted Alk5-IN-32 or DMSO (vehicle control).
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Add the ALK5 enzyme and substrate (e.g., MBP) to each well and pre-incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding [γ-³³P]ATP.
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Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of Alk5-IN-32 and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of TGF-β-Induced SMAD2/3 Phosphorylation (Cell-Based Assay)
This protocol outlines a method to assess the ability of Alk5-IN-32 to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context using Western blotting.
Materials:
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A cell line responsive to TGF-β (e.g., HaCaT, HepG2)
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Cell culture medium and supplements
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Recombinant human TGF-β1
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Alk5-IN-32 stock solution (in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Western blotting equipment and reagents
Procedure:
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Seed cells in multi-well plates and grow to 70-80% confluency.
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Starve the cells in serum-free medium for 4-6 hours.
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Pre-treat the cells with various concentrations of Alk5-IN-32 or DMSO (vehicle control) for 1-2 hours.
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Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
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Incubate with the appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the levels of phosphorylated SMADs to total SMADs and the loading control.
